molecular formula C13H9F2NO3 B8396760 2-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene

2-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene

Cat. No. B8396760
M. Wt: 265.21 g/mol
InChI Key: HKFSTUBEKQHSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122562B2

Procedure details

The title compound is prepared in analogy to Example 20a) from 3-fluoro-4-nitrophenol and 3-fluoro benzyl bromide. Yield: 100% of a colorless solid. MS: m/e=265.0 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[F:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16]Br>>[F:1][C:2]1[CH:3]=[C:4]([O:11][CH2:16][C:15]2[CH:18]=[CH:19][CH:20]=[C:13]([F:12])[CH:14]=2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OCC1=CC(=CC=C1)F)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.